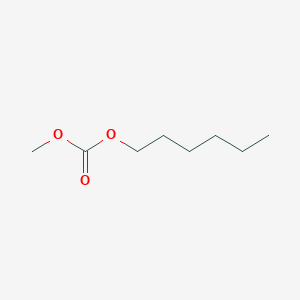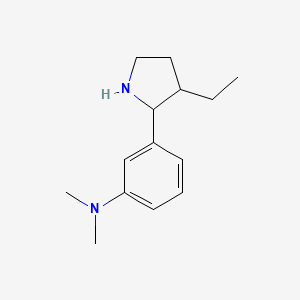
3-(3-ethylpyrrolidin-2-yl)-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-ethylpyrrolidin-2-yl)-N,N-dimethylaniline is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This structure is commonly found in various biologically active molecules and is of significant interest in medicinal chemistry due to its potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-ethylpyrrolidin-2-yl)-N,N-dimethylaniline typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One common method is the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina. This reaction is carried out at a temperature of 165–200°C and a pressure of 17–21 MPa .
Industrial Production Methods
Industrial production of pyrrolidine derivatives, including this compound, often involves continuous tube- or tube bundle reactors operated in the cycle gas method. The catalyst is arranged as a fixed-bed, and the conversion is carried out in the downflow mode. The product is obtained after multistage purification and separation by extractive and azeotropic distillation .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-ethylpyrrolidin-2-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
3-(3-ethylpyrrolidin-2-yl)-N,N-dimethylaniline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 3-(3-ethylpyrrolidin-2-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with enantioselective proteins, leading to different biological profiles depending on the spatial orientation of substituents. This interaction can influence the binding mode and activity of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-:
2-Pyridinecarbonitrile: Another compound with a pyridine ring, used in various chemical syntheses.
Uniqueness
3-(3-ethylpyrrolidin-2-yl)-N,N-dimethylaniline is unique due to its specific substitution pattern on the pyrrolidine ring, which can lead to distinct biological activities and chemical reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
524918-49-8 |
|---|---|
Formule moléculaire |
C14H22N2 |
Poids moléculaire |
218.34 g/mol |
Nom IUPAC |
3-(3-ethylpyrrolidin-2-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C14H22N2/c1-4-11-8-9-15-14(11)12-6-5-7-13(10-12)16(2)3/h5-7,10-11,14-15H,4,8-9H2,1-3H3 |
Clé InChI |
QRHHVCDCFRXXRG-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCNC1C2=CC(=CC=C2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


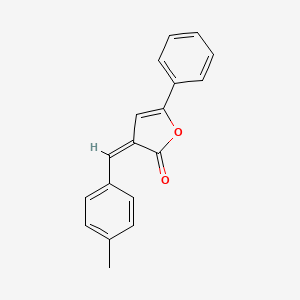
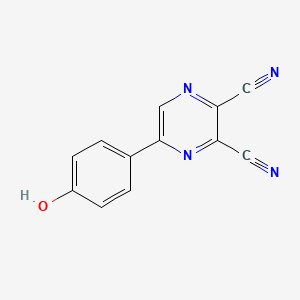



![2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethan-1-ol](/img/structure/B12903781.png)
![Diethyl furo[3,2-c]quinoline-2,3-dicarboxylate](/img/structure/B12903801.png)

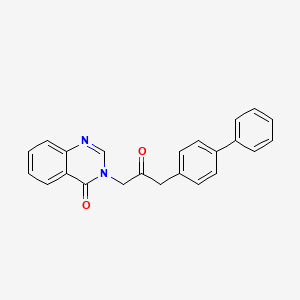
![Ethyl 2,4-dimethyl-5-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-1H-pyrrole-3-carboxylate](/img/structure/B12903820.png)
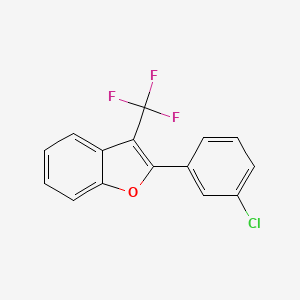
![Ethyl 2,4-dimethyl-5-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-1H-pyrrole-3-carboxylate](/img/structure/B12903826.png)
